

# "chemical and physical properties of trans-9,10-Epoxyhexadecanoic acid"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *trans-9,10-Epoxyhexadecanoic acid*

Cat. No.: B15546966

[Get Quote](#)

## An In-depth Technical Guide to trans-9,10-Epoxyhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**trans-9,10-Epoxyhexadecanoic acid** is an epoxy fatty acid (EpFA) that is gaining interest within the scientific community for its potential role in various physiological and pathophysiological processes. As a derivative of hexadecanoic acid, a common saturated fatty acid, this molecule belongs to a class of lipid signaling mediators that are products of cytochrome P450 (CYP) epoyxygenase activity on unsaturated fatty acids. This technical guide provides a comprehensive overview of the known chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological significance.

## Chemical and Physical Properties

**trans-9,10-Epoxyhexadecanoic acid** is a 16-carbon chain fatty acid containing an epoxide ring at the 9th and 10th carbon positions with a trans configuration. While specific experimental data for some physical properties of this particular C16 epoxide are not readily available in the

literature, data from its C18 analog, trans-9,10-epoxyoctadecanoic acid, can provide useful estimations.

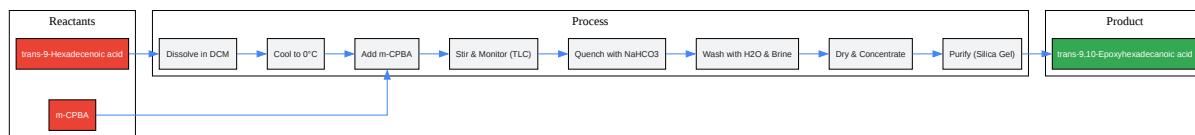
| Property          | Value                                                                                                | Reference           |
|-------------------|------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | $C_{16}H_{30}O_3$                                                                                    | <a href="#">[1]</a> |
| Molecular Weight  | 270.41 g/mol                                                                                         | <a href="#">[1]</a> |
| CAS Number        | 73392-13-9                                                                                           | <a href="#">[1]</a> |
| Physical State    | Liquid (supplied in solution)                                                                        | <a href="#">[1]</a> |
| Purity            | >98%                                                                                                 | <a href="#">[1]</a> |
| Storage           | Freezer                                                                                              | <a href="#">[1]</a> |
| Melting Point     | Data not available for C16. For C18 analog (trans-9,10-epoxyoctadecanoic acid): 53.8 °C              |                     |
| Boiling Point     | Data not available for C16. For C18 analog (trans-9,10-epoxyoctadecanoic acid): 422.9 °C at 760 mmHg |                     |
| Solubility        | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.                           |                     |

## Structural Information

| Identifier | Value                                                                                                                    | Reference           |
|------------|--------------------------------------------------------------------------------------------------------------------------|---------------------|
| SMILES     | <chem>O=C(O)CCCCCCCC1OC1CC</chem><br>CCCC                                                                                | <a href="#">[1]</a> |
| InChI      | <chem>InChI=1S/C16H30O3/c1-2-3-4-5-6-11-14-15(19-14)12-9-7-8-10-13-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/t14-,15-</chem> | <a href="#">[1]</a> |
| InChIKey   | <chem>LJHZTUXMTXHFAK-PTTDRDKLNA-N</chem>                                                                                 | <a href="#">[1]</a> |

## Experimental Protocols

### Synthesis of **trans-9,10-Epoxyhexadecanoic Acid**


The synthesis of **trans-9,10-Epoxyhexadecanoic acid** can be achieved through the epoxidation of its corresponding unsaturated precursor, **trans-9-hexadecenoic acid**. A general method using a peroxy acid, such as **meta-Chloroperoxybenzoic acid (m-CPBA)**, is commonly employed.

#### Materials:

- **trans-9-Hexadecenoic acid**
- **meta-Chloroperoxybenzoic acid (m-CPBA)**
- **Dichloromethane (DCM)**
- **Saturated sodium bicarbonate solution**
- **Anhydrous magnesium sulfate**
- **Silica gel for column chromatography**
- **Hexane and Ethyl acetate for elution**

#### Procedure:

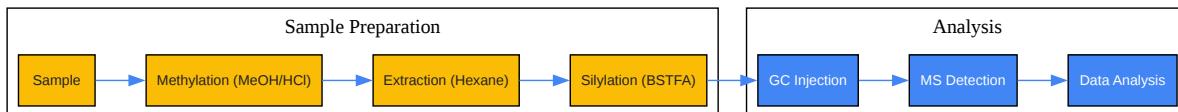
- Dissolve trans-9-hexadecenoic acid in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight molar excess (e.g., 1.1 equivalents).
- Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess peroxy acid by washing the mixture with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure **trans-9,10-Epoxyhexadecanoic acid**.



[Click to download full resolution via product page](#)

*Synthesis workflow for **trans-9,10-Epoxyhexadecanoic acid**.*

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a powerful technique for the analysis of fatty acids. For epoxy fatty acids, derivatization is often necessary to improve volatility and chromatographic behavior. A common method involves conversion to the methyl ester followed by silylation of any hydroxyl groups that may be present after ring-opening.

#### Materials:

- Sample containing **trans-9,10-Epoxyhexadecanoic acid**
- Methanolic HCl or  $\text{BF}_3$ /methanol for methylation
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for silylation
- Hexane
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

#### Procedure:

- Methylation: To the dried sample, add methanolic HCl or  $\text{BF}_3$ /methanol and heat at 60°C for 30 minutes to convert the carboxylic acid to its methyl ester.
- Extraction: After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.
- Derivatization (optional but recommended for stability): Evaporate the hexane and add BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to convert any hydroxyl groups to their trimethylsilyl (TMS) ethers. This step is crucial if any hydrolysis of the epoxide has occurred.
- GC-MS Analysis: Inject the derivatized sample into the GC-MS. The mass spectrum of the derivatized **trans-9,10-Epoxyhexadecanoic acid** will show characteristic fragmentation patterns that can be used for identification and quantification.



[Click to download full resolution via product page](#)

*Workflow for the GC-MS analysis of epoxy fatty acids.*

## Purification by High-Performance Liquid Chromatography (HPLC)

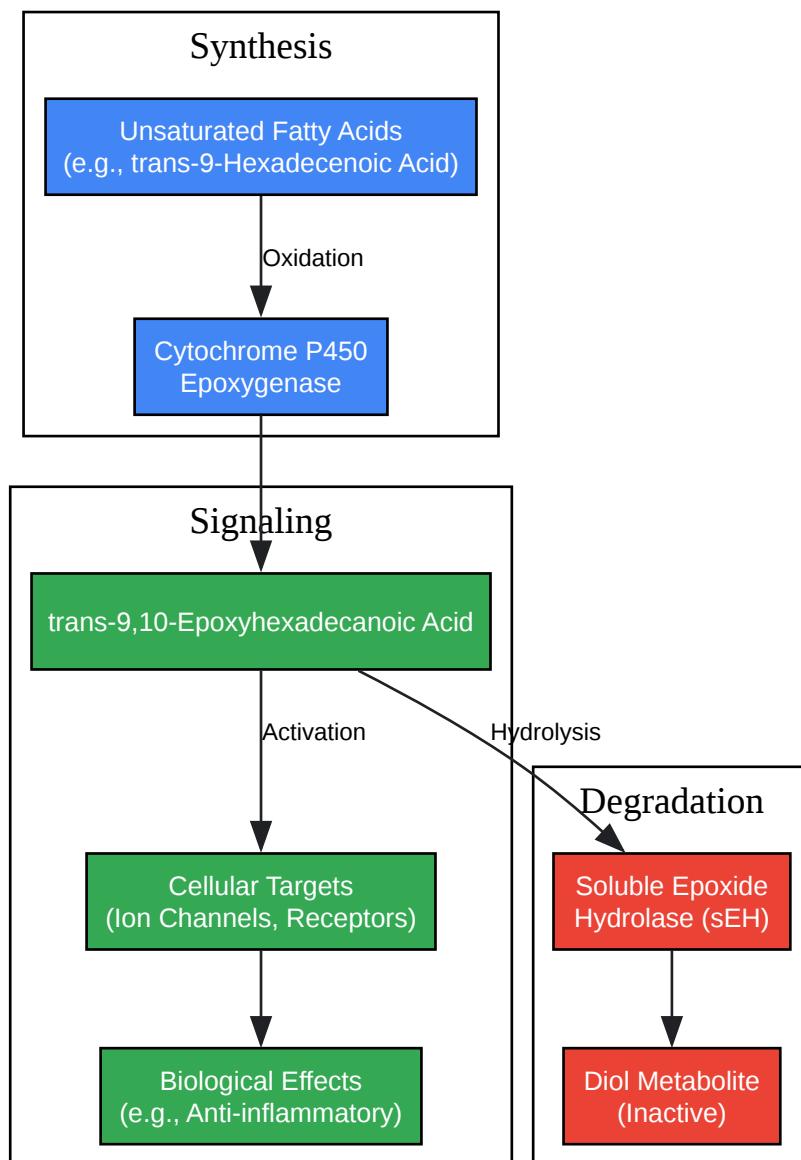
Reverse-phase HPLC is a suitable method for the purification of epoxy fatty acids from complex mixtures.

### Materials:

- Crude sample containing **trans-9,10-Epoxyhexadecanoic acid**
- HPLC system with a C18 column
- Mobile phase: Acetonitrile and water, both containing 0.1% formic acid
- Fraction collector

### Procedure:

- Dissolve the crude sample in a small volume of the initial mobile phase.
- Inject the sample onto the C18 column.
- Elute the compounds using a gradient of increasing acetonitrile in water (e.g., 40% to 100% acetonitrile over 30 minutes).
- Monitor the elution profile using a suitable detector (e.g., UV at 210 nm or an evaporative light scattering detector).


- Collect fractions corresponding to the peak of interest.
- Combine the relevant fractions and evaporate the solvent to obtain the purified **trans-9,10-Epoxyhexadecanoic acid**.

## Biological Signaling and Significance

Epoxy fatty acids (EpFAs) are increasingly recognized as important lipid signaling molecules with generally anti-inflammatory and vasodilatory properties.<sup>[2][3]</sup> They are endogenously produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.<sup>[2]</sup> The biological activity of EpFAs is terminated by their hydrolysis to the corresponding diols, a reaction catalyzed by the soluble epoxide hydrolase (sEH).<sup>[4]</sup>

While much of the research has focused on longer-chain EpFAs derived from arachidonic acid (C20) and linoleic acid (C18), C16 fatty acids are also substrates for CYP enzymes.<sup>[5]</sup> The resulting 9,10- and 12,13-epoxyeicosatrienoic acids from palmitoleic acid (a C16 monounsaturated fatty acid) are expected to have biological activity.

The general signaling pathway for EpFAs involves their interaction with various cellular targets, including ion channels and nuclear receptors, leading to downstream effects on gene expression and cellular function. Inhibition of sEH has emerged as a therapeutic strategy to enhance the beneficial effects of endogenous EpFAs by increasing their bioavailability.



[Click to download full resolution via product page](#)

*General signaling pathway of epoxy fatty acids.*

## Conclusion

**trans-9,10-Epoxyhexadecanoic acid** is an intriguing molecule with potential biological activities that are yet to be fully elucidated. This guide provides a foundational understanding of its chemical and physical properties, along with practical experimental protocols for its study. Further research into the specific roles of C16 EpFAs like **trans-9,10-Epoxyhexadecanoic**

**acid** will undoubtedly contribute to our understanding of lipid signaling in health and disease and may open new avenues for therapeutic intervention.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. larodan.com [larodan.com]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of epoxyalcohols and epoxides of arachidonic acid and their oxygenation by recombinant CYP4F8 and CYP4F22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Cytochrome P450 2E1 Structures with Fatty Acid Analogs Reveal a Previously Unobserved Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["chemical and physical properties of trans-9,10-Epoxyhexadecanoic acid"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546966#chemical-and-physical-properties-of-trans-9-10-epoxyhexadecanoic-acid>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)